Selumetinib-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selumetinib-D7 is a deuterated form of Selumetinib, a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It is primarily used in the treatment of various solid tumors, including colorectal cancer, lung cancer, neurofibroma, and melanoma . This compound is a second-generation, potent, and non-ATP competitive allosteric MEK1 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selumetinib-D7 involves the incorporation of deuterium atoms into the Selumetinib molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Selumetinib-D7 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Selumetinib-D7 has a wide range of scientific research applications, including:
Mechanism of Action
Selumetinib-D7 exerts its effects by selectively inhibiting MEK1/2, which are key components of the Ras-Raf-MEK-ERK signaling pathway . This pathway is involved in the regulation of cell growth, proliferation, and survival. By inhibiting MEK1/2, this compound disrupts the downstream signaling, leading to the arrest of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK1/2 inhibitor used in the treatment of melanoma and other cancers.
Cobimetinib: A selective MEK1/2 inhibitor used in combination with other therapies for the treatment of melanoma.
Binimetinib: A MEK1/2 inhibitor used in the treatment of various solid tumors.
Uniqueness of Selumetinib-D7
This compound is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart . The incorporation of deuterium atoms can enhance the metabolic stability and reduce the rate of drug clearance, leading to better efficacy and reduced side effects .
Properties
Molecular Formula |
C17H15BrClFN4O3 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-(trideuteriomethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1D3,4D2,5D2 |
InChI Key |
CYOHGALHFOKKQC-RDEKYTKOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOC([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.